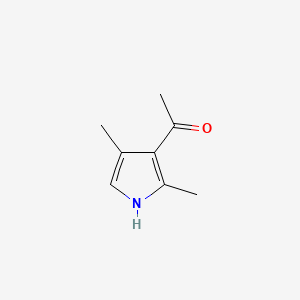

3-Acetyl-2,4-dimethylpyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10759. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZCKCJMYREIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870963 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-25-6, 1500-94-3 | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,4-dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2,4-dimethylpyrrole

This guide provides a comprehensive technical overview of the synthesis of 3-acetyl-2,4-dimethylpyrrole, a substituted pyrrole of significant interest in the fields of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol.

Introduction: The Significance of Substituted Pyrroles

Pyrroles are fundamental five-membered aromatic heterocyclic scaffolds that form the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12. The strategic functionalization of the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making substituted pyrroles highly valuable building blocks in the synthesis of complex molecular architectures. This compound, in particular, serves as a key intermediate in the development of various pharmaceuticals and functional materials. Its synthesis is a cornerstone of heterocyclic chemistry, with the Knorr pyrrole synthesis being the most prominent and reliable method for its preparation.

The Knorr Pyrrole Synthesis: A Mechanistic Deep Dive

The Knorr pyrrole synthesis is a classic and versatile method for the preparation of substituted pyrroles.[1] The core of this reaction involves the condensation of an α-amino-ketone with a β-ketoester or a β-diketone. A critical aspect of the Knorr synthesis is the in situ generation of the often-unstable α-amino-ketone, which is typically accomplished by the reduction of an α-oximino-β-dicarbonyl compound.

For the synthesis of this compound, the key reactants are 2,3-butanedione monoxime (which serves as the precursor to the α-amino-ketone) and pentane-2,4-dione (acetylacetone). The reaction is catalyzed by zinc dust in the presence of acetic acid, which acts as both the reducing agent for the oxime and an acidic catalyst for the condensation steps.

The mechanism can be dissected into two principal stages:

-

Formation of the α-Amino-ketone: The synthesis begins with the reduction of 2,3-butanedione monoxime. Zinc dust in acetic acid provides the necessary reducing environment to convert the oxime functional group into a primary amine, yielding 3-amino-2-butanone. This intermediate is highly reactive and prone to self-condensation, hence its in situ generation is crucial for the success of the synthesis.[1]

-

Condensation and Cyclization: The freshly formed 3-amino-2-butanone then reacts with pentane-2,4-dione. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to ultimately form the aromatic pyrrole ring.

The detailed step-by-step mechanism is as follows:

-

Step 1: Reduction of the Oxime. Zinc metal reduces the protonated oxime of 2,3-butanedione to the corresponding α-amino-ketone, 3-amino-2-butanone.

-

Step 2: Imine Formation. The α-amino-ketone condenses with one of the carbonyl groups of pentane-2,4-dione to form an imine intermediate.

-

Step 3: Enamine Tautomerization. The imine tautomerizes to its more stable enamine form.

-

Step 4: Intramolecular Cyclization. The enamine nitrogen attacks the remaining carbonyl group of the pentane-2,4-dione backbone in an intramolecular fashion, forming a five-membered ring intermediate.

-

Step 5 & 6: Dehydration. The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring of this compound.

Below is a Graphviz representation of the Knorr synthesis mechanism for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data and Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | A broad singlet for the N-H proton, a singlet for the C5-H proton, and singlets for the three methyl groups (two on the pyrrole ring and one on the acetyl group). |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the acetyl group, the four carbons of the pyrrole ring, and the three methyl carbons. [2] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the acetyl group, and C-H and C=C stretching of the pyrrole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (137.18 g/mol ). |

Conclusion

The Knorr pyrrole synthesis remains a highly effective and reliable method for the preparation of this compound. By understanding the intricacies of the reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently obtain this valuable synthetic intermediate in good yields. The self-validating nature of the described protocol, coupled with thorough spectroscopic characterization, ensures the integrity and reproducibility of the synthesis, making it a cornerstone for further research and development in medicinal and materials chemistry.

References

-

Fischer, H. Organic Syntheses, Coll. Vol. 3, p.513 (1955); Vol. 21, p.67 (1941). [Link]

- Knorr, L. Ber. dtsch. chem. Ges.1884, 17, 1635.

- Paal, C. Ber. dtsch. chem. Ges.1884, 17, 2756.

-

Johnson, A. W.; Price, R. Organic Syntheses, Coll. Vol. 5, p.1028 (1973); Vol. 42, p.92 (1962). [Link]

Sources

Initial characterization of 3-Acetyl-2,4-dimethylpyrrole

An In-Depth Technical Guide to the Initial Characterization of 3-Acetyl-2,4-dimethylpyrrole

Foreword: The Strategic Importance of Pyrrole Scaffolds

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents what medicinal chemists refer to as a "privileged scaffold." Its structural and electronic properties make it a cornerstone in a multitude of biologically active compounds, from natural products like heme and chlorophyll to synthetic pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a key exemplar of this class, serving as a versatile synthetic intermediate in drug discovery, a building block in materials science for conductive polymers, and a component in the flavor and fragrance industry.[1]

This guide provides a comprehensive framework for the initial synthesis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Each protocol is presented as a self-validating system, ensuring that from synthesis to final spectroscopic confirmation, the integrity of the compound is rigorously established.

Section 1: Synthesis and Purification

The primary objective is to establish a robust and reproducible synthetic pathway to obtain high-purity this compound. The Knorr pyrrole synthesis is the method of choice due to its reliability and the ready availability of starting materials for constructing this specific substitution pattern.[3][4] The strategy involves a three-step sequence: (1) Knorr condensation to form a carbethoxy-substituted pyrrole precursor, (2) Saponification of the ester to the corresponding carboxylic acid, and (3) Thermal decarboxylation to yield the final product.

Synthetic Workflow Overview

The following diagram outlines the complete workflow from starting materials to the purified target molecule.

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 3-Acetyl-5-carbethoxy-2,4-dimethylpyrrole (Knorr Condensation)

-

Causality: This protocol is adapted from the well-established Knorr synthesis methodology.[4][5] An α-amino ketone is generated in situ from ethyl acetoacetate via nitrosation followed by zinc reduction. This highly reactive intermediate is immediately trapped by a β-dicarbonyl compound (acetylacetone) to prevent self-condensation, driving the reaction toward the desired substituted pyrrole. Acetic acid serves as both the solvent and a catalyst.[4]

-

Step-by-Step Protocol:

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Charge the flask with ethyl acetoacetate (1.0 eq) and glacial acetic acid. Stir and cool the solution to below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Add acetylacetone (1.05 eq) to the mixture at once.

-

Begin adding zinc dust (2.5 eq) portion-wise, monitoring the temperature closely. Use the ice bath to maintain a temperature below 40 °C during this exothermic reduction.

-

Once the zinc addition is complete, heat the mixture to reflux for 1-2 hours.

-

While still hot, pour the reaction mixture into a large volume of ice water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air-dry. This crude product is the carbethoxy precursor.

-

Part B: Saponification and Decarboxylation

-

Causality: The robust ester group must first be hydrolyzed to a carboxylic acid. Basic hydrolysis (saponification) is effective for this transformation. The subsequent decarboxylation of the resulting pyrrole-5-carboxylic acid is driven by heat, often requiring a high-boiling point solvent to reach the necessary activation energy.[6][7] The electron-rich pyrrole ring can stabilize the intermediate formed during the loss of CO2.[8][9]

-

Step-by-Step Protocol:

-

Suspend the crude 3-acetyl-5-carbethoxy-2,4-dimethylpyrrole from Part A in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the solid completely dissolves and the reaction is complete (monitored by TLC).

-

Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4.

-

Collect the precipitated pyrrole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

-

Place the dried carboxylic acid in a flask with a small amount of quinoline and a copper chromite catalyst (optional).

-

Heat the mixture strongly (typically 180-220 °C) until CO2 evolution ceases.

-

Cool the reaction mixture and dissolve it in diethyl ether. Wash the ether solution sequentially with dilute HCl (to remove quinoline) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Experimental Protocol: Purification and Verification

-

Causality: Recrystallization is the gold standard for purifying crystalline organic solids. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. The melting point is a sharp, well-defined physical constant for a pure compound. A broad or depressed melting point range is a reliable indicator of impurities.

-

Step-by-Step Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum.

-

Determine the melting point of the dried crystals. A sharp melting point in the range of 136-140 °C indicates high purity.[1][10]

-

Section 2: Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and structure of the compound must be unambiguously confirmed. The following data provides the benchmark for this validation.

Physicochemical Properties

This table summarizes the core physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 2386-25-6 | [1][10][11] |

| Molecular Formula | C₈H₁₁NO | [1][10][11] |

| Molecular Weight | 137.18 g/mol | [1][10][11] |

| Appearance | White to light yellow crystalline powder | [1][12] |

| Melting Point | 136 - 140 °C | [1][10] |

| Boiling Point | 173 °C @ 12 mmHg | [1][10] |

Spectroscopic Analysis Workflow

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. Each technique offers complementary information, and together they provide definitive proof of structure.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the number, connectivity, and chemical environment of all protons, while ¹³C NMR does the same for the carbon atoms.[3]

-

Protocol (General):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

-

¹H NMR Spectral Data (Expected in CDCl₃):

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH | ~9.2 | Broad Singlet | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is typical for pyrrolic protons.[13] |

| C5-H | ~6.4 | Singlet | 1H | This is the only proton directly on the aromatic ring. Its chemical shift is in the expected region for a pyrrole C-H.[13] |

| C2-CH ₃ | ~2.5 | Singlet | 3H | Methyl group at an α-position to the nitrogen. |

| C4-CH ₃ | ~2.4 | Singlet | 3H | Methyl group at a β-position to the nitrogen. |

| C(O)-CH ₃ | ~2.3 | Singlet | 3H | Methyl group of the acetyl substituent, deshielded by the adjacent carbonyl group.[13] |

-

¹³C NMR Spectral Data (Predicted in CDCl₃):

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C =O | ~195 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| C 2 | ~135 | Quaternary carbon adjacent to nitrogen, substituted with a methyl group. |

| C 5 | ~115 | Tertiary carbon (CH) adjacent to nitrogen. |

| C 4 | ~128 | Quaternary carbon substituted with a methyl group. |

| C 3 | ~122 | Quaternary carbon substituted with an acetyl group. |

| C(O)-C H₃ | ~30 | Acetyl methyl carbon. |

| C2-C H₃ | ~14 | Ring methyl carbon. |

| C4-C H₃ | ~12 | Ring methyl carbon. |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is ideal for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the N-H bond of the pyrrole and the C=O bond of the acetyl group are the most diagnostic.[14]

-

Protocol: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a nujol mull.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H Stretch | Pyrrole N-H |

| ~2850 - 3000 | C-H Stretch | Methyl C-H |

| ~1640 - 1660 | C=O Stretch | Acetyl Ketone |

| ~1550 - 1600 | C=C Stretch | Pyrrole Ring |

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

-

Protocol: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC-MS) interface or a direct insertion probe. Acquire the spectrum using EI at 70 eV.

-

Predicted Fragmentation Pathway:

Caption: Predicted primary fragmentation of this compound in EI-MS.

-

Interpretation:

-

Molecular Ion (M⁺˙): A strong peak is expected at m/z = 137, corresponding to the molecular weight of the compound. Its presence confirms the molecular formula.[10]

-

[M-15]⁺ Peak: A significant peak at m/z = 122 results from the loss of a methyl radical (•CH₃), likely from one of the ring positions. This is a common fragmentation for methylated aromatics.[15]

-

[M-43]⁺ Peak: The base peak (most intense) is often observed at m/z = 94, corresponding to the loss of an acetyl radical (•COCH₃). This cleavage is highly favorable as it leaves a stable, substituted pyrrolyl cation.[15]

-

Section 3: Conclusion and Future Directions

This guide has detailed the essential steps for the synthesis, purification, and rigorous characterization of this compound. By following the integrated workflow of Knorr synthesis and multi-technique spectroscopic analysis (NMR, IR, MS), a researcher can confidently prepare and validate this important heterocyclic building block.

The established purity and confirmed structure of this compound open the door to numerous research avenues. Given its structural motifs, future work could focus on:

-

Medicinal Chemistry: Using it as a scaffold to synthesize novel derivatives for screening as anticancer, antimicrobial, or enzyme-inhibiting agents, such as HDAC or cholinesterase inhibitors.[7][16]

-

Materials Science: Incorporating the pyrrole unit into polymer backbones to investigate the electronic and conductive properties of new materials.[1]

The foundational characterization described herein is the critical first step for any of these advanced applications, ensuring that subsequent research is built upon a well-defined and reliable chemical entity.

References

-

Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (n.d.). MDPI. [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2025). ResearchGate. [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health (NIH). [Link]

-

Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. (n.d.). Royal Society of Chemistry. [Link]

-

Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press. [Link]

-

Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

-

Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020). YouTube. [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (2016). University Chemistry. [Link]

-

Pyrrole decarboxylation. (n.d.). ChemTube3D. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (2009). Journal of the American Chemical Society. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar. [Link]

-

Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (2025). ResearchGate. [Link]

-

CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (2025). ChemRxiv. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). National Institutes of Health (NIH). [Link]

Sources

- 1. This compound(2386-25-6) 13C NMR [m.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. whitman.edu [whitman.edu]

- 11. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetyl-2,4-dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of 3-acetyl-2,4-dimethylpyrrole, a heterocyclic compound with applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.[1] A thorough understanding of its spectroscopic characteristics is essential for its synthesis, characterization, and application in drug development and materials science.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) possesses a pyrrole ring substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 3.[1][2][3][4] This substitution pattern dictates the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure of this compound ```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="C"]; O [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; HN [label="H"];

C1 -- C2 [pos="1,0!"]; C2 -- C3 [pos="2,0!"]; C3 -- C4 [pos="2.5,1!"]; C4 -- N [pos="1.5,1.5!"]; N -- C1 [pos="0.5,1!"]; C1 -- C6 [pos="0,-1!"]; C3 -- C5 [pos="3,-0.5!"]; C5 -- O [style=double, pos="3.5,-1.5!"]; C5 -- C7 [pos="4,0!"]; C4 -- C8 [pos="3.5,1.5!"]; N -- HN [pos="1.5,2.5!"];

C6 -- H1; C6 -- H2; C6 -- H3; C2 -- H4; C7 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C8 -- H9; C8 -- H10;

}

Caption: General workflow for NMR analysis of substituted pyrroles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed as a thin film or in solution.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretch |

| ~1650 | C=O stretch (ketone) |

| ~1550 | C=C stretch (pyrrole ring) |

| ~1450, ~1370 | C-H bend (methyl) |

Note: The exact peak positions can vary slightly depending on the sample preparation method.[5]

Interpretation:

-

N-H Stretch: The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring. [6]The broadness suggests hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group's ketone. [6]* C=C Stretch: The absorption around 1550 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic pyrrole ring.

-

C-H Bends: The bands at approximately 1450 cm⁻¹ and 1370 cm⁻¹ are due to the bending vibrations of the C-H bonds in the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection & Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 137.

-

Major Fragments:

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from either the acetyl group or one of the ring methyl groups, resulting in a peak at m/z 122.

-

[M-43]⁺: Loss of an acetyl radical (•COCH₃), leading to a peak at m/z 94. This would be a significant fragment.

-

Mass Spectrometry Fragmentation Workflow

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides insights into the electronic environment of the molecule. This detailed spectral analysis is a critical component in the quality control and development of products containing this versatile heterocyclic compound.

References

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available from: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available from: [Link]

-

Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. RSC Publishing. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available from: [Link]

-

1 H NMR spectra of compound 3a. ResearchGate. Available from: [Link]

-

3-Acetylpyrrole. National Institutes of Health. Available from: [Link]

-

This compound, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available from: [Link]

-

2,4-Dimethyl-3-ethylpyrrole. National Institutes of Health. Available from: [Link]

-

3-Acetyl-1H-pyrroline. NIST WebBook. Available from: [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound(2386-25-6) IR Spectrum [chemicalbook.com]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Acetyl-2,4-dimethylpyrrole

An In-depth Technical Guide to 3-Acetyl-2,4-dimethylpyrrole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 2386-25-6), a pivotal heterocyclic ketone in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical, chemical, and spectroscopic properties of this compound. We will explore its structural significance, established analytical protocols for its characterization, its chemical reactivity, and its critical role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The insights herein are grounded in established data to empower researchers to leverage this compound's full potential in their applications.

Introduction and Strategic Importance

This compound is a substituted pyrrole that serves as a highly valuable building block in organic synthesis.[1] Its structure, which features an electron-rich pyrrole ring functionalized with an acetyl group and two methyl substituents, provides a unique combination of reactivity and stability. This molecular architecture makes it an important intermediate in the creation of complex heterocyclic compounds, which are foundational to many biologically active molecules and novel materials.[1]

The strategic importance of this compound is recognized across several industries:

-

Pharmaceutical Development: It is a key precursor in the synthesis of various pharmaceutical agents. The pyrrole motif is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for targeted modifications to develop novel drugs.[1][2] Its derivatives are explored in the development of targeted therapies, such as receptor tyrosine kinase (RTK) inhibitors for oncology.[3]

-

Materials Science: The compound's unique electronic properties are harnessed in the development of new materials, including conductive polymers and specialized dyes for applications in electronics and photonics.[1]

-

Agrochemicals: It is investigated for its potential use in creating more effective and environmentally considerate pesticides and herbicides.[1]

-

Flavor and Fragrance: The compound is also utilized to create distinctive flavor profiles and aromas in perfumes and food products.[1]

Core Physical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in experimental settings. The key physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2386-25-6 | [1][4][5][6][7] |

| Molecular Formula | C₈H₁₁NO | [1][4][6][7][8] |

| Molecular Weight | 137.18 g/mol | [1][6][7][8] |

| Appearance | White to light yellow or dark green crystalline powder | [1][8] |

| Melting Point | 136 - 140 °C | [1][5][9] |

| Boiling Point | 173 °C at 12 mmHg; 250.9 °C at 760 mmHg | [1][9] |

| Density | ~1.0 g/cm³ | [10] |

| Refractive Index | ~1.524 - 1.547 | [9][10] |

Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. The following section details the expected spectroscopic signature of this compound and provides a validated workflow for its analysis.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. Based on available data, the expected chemical shifts (in ppm) are:[11]

-

~9.17 ppm (singlet, 1H): Corresponds to the N-H proton of the pyrrole ring. This peak is typically broad.

-

~6.36 ppm (singlet, 1H): Attributed to the C5-H proton on the pyrrole ring.

-

~2.50 ppm (singlet, 3H): Represents the methyl protons of the acetyl group (C(O)CH₃).

-

~2.43 ppm (singlet, 3H): Corresponds to one of the methyl groups on the pyrrole ring (C2-CH₃ or C4-CH₃).

-

~2.27 ppm (singlet, 3H): Corresponds to the other methyl group on the pyrrole ring (C4-CH₃ or C2-CH₃).

-

-

¹³C NMR Spectroscopy: While specific experimental data is not universally published, the expected chemical shifts for the carbon atoms can be predicted based on the structure:

-

~195-200 ppm: Carbonyl carbon of the acetyl group.

-

~130-140 ppm: Quaternary carbons C2 and C4 of the pyrrole ring.

-

~115-125 ppm: Quaternary carbon C3 and tertiary carbon C5 of the pyrrole ring.

-

~25-30 ppm: Methyl carbon of the acetyl group.

-

~10-15 ppm: Methyl carbons attached to the pyrrole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:

-

~3200-3400 cm⁻¹: N-H stretching vibration of the pyrrole ring.

-

~1640-1680 cm⁻¹: C=O stretching of the acetyl group (strong absorption).

-

~1550 cm⁻¹: C=C stretching within the aromatic pyrrole ring.

-

~1370 cm⁻¹: C-N stretching.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 137.18. A prominent fragment would likely correspond to the loss of the acetyl group ([M-43]⁺), resulting in a peak at m/z = 94.

Standardized Analytical Workflow

The following protocol outlines a self-validating system for the spectroscopic characterization of this compound.

Objective: To confirm the identity and purity of a sample of this compound using NMR, IR, and MS techniques.

Methodology:

-

Sample Preparation:

-

NMR: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

IR: Prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide, or run the analysis as a thin film.

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane for analysis via GC-MS.

-

-

Data Acquisition:

-

NMR: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR: Obtain the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

MS: Acquire the mass spectrum using a GC-MS system with an electron ionization (EI) source.

-

-

Data Analysis & Confirmation:

-

Compare the acquired spectra with the reference data provided in section 3.1.

-

Verify the chemical shifts, coupling patterns, and integrations in the NMR spectra.

-

Confirm the presence of characteristic functional group peaks in the IR spectrum.

-

Identify the molecular ion peak and key fragmentation patterns in the mass spectrum.

-

The logical flow of this experimental process is visualized below.

Caption: Workflow for Spectroscopic Analysis.

Chemical Synthesis and Reactivity

Synthesis via Knorr Pyrrole Condensation

A foundational method for synthesizing substituted pyrroles like this compound is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester or a similar compound with an activated methylene group. The α-amino-ketone is highly reactive and prone to self-condensation, so it is typically generated in situ. The process generally involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.

The general mechanism is illustrated below.

Caption: Generalized Knorr Pyrrole Synthesis Pathway.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Pyrrole Ring: As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. The C5 position is the most likely site for such reactions due to activation by the nitrogen atom and the methyl groups.

-

Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are weakly acidic and can participate in condensation reactions.

-

N-H Group: The nitrogen proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.

Safety and Handling

Proper handling is crucial for laboratory safety. This compound is classified with the following hazards:

Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][7][10] Recommended storage temperatures range from room temperature to 2-8°C.[1][4][7]

Conclusion

This compound is a compound of significant scientific and industrial value. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in pioneering research, particularly in the development of next-generation pharmaceuticals and advanced functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 2386-25-6 [sigmaaldrich.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

- 11. This compound(2386-25-6) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Analysis of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4): A Technical Guide for Pharmaceutical Development

Affiliation: Google AI Laboratories

A Note on Chemical Identity: This guide provides a detailed spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile, which corresponds to CAS number 93-17-4. The initial query referenced CAS 2386-25-6, which identifies 3-Acetyl-2,4-dimethylpyrrole. Due to the extensive availability of spectroscopic data and direct relevance to pharmaceutical development for 3,4-Dimethoxyphenylacetonitrile, this document focuses on this compound, assuming a potential discrepancy in the provided CAS number.

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its structural framework is a key building block in the development of drugs such as the muscle relaxant papaverine and the calcium channel blocker verapamil.[2][3] For researchers and professionals in drug development, a comprehensive understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and impurity profiling. This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize 3,4-Dimethoxyphenylacetonitrile, grounded in practical, field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3,4-Dimethoxyphenylacetonitrile is essential before delving into its spectroscopic analysis. These properties influence sample preparation, handling, and the choice of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | Light yellow to white crystalline solid | [4][6] |

| Melting Point | 60.0-66.0 °C | [6][7] |

| Boiling Point | 171-178 °C at 10 mmHg | [8] |

| Solubility | Soluble in methanol and ethanol | [8] |

Spectroscopic Characterization: A Multi-faceted Approach

A single spectroscopic technique is rarely sufficient for the unambiguous identification and characterization of a pharmaceutical intermediate. A holistic approach, integrating data from multiple spectroscopic methods, provides a robust and self-validating system for structural elucidation and purity assessment.

Workflow for Spectroscopic Analysis of 3,4-Dimethoxyphenylacetonitrile

Caption: Integrated workflow for the comprehensive spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,4-Dimethoxyphenylacetonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | m | 3H | Aromatic protons (H-2, H-5, H-6) |

| ~3.88 | s | 6H | Methoxy protons (-OCH₃) |

| ~3.69 | s | 2H | Methylene protons (-CH₂CN) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic region may show a complex multiplet due to the coupling of the three adjacent protons.[9]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in CDCl₃ to obtain a good ¹³C NMR spectrum in a reasonable time.

-

Instrumentation: Use a spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ triplet at ~77.16 ppm.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~149.0 | C-3, C-4 (Aromatic carbons attached to -OCH₃) |

| ~121.0 | C-1 (Aromatic carbon attached to -CH₂CN) |

| ~118.0 | -C≡N (Nitrile carbon) |

| ~112.0, ~111.0 | C-2, C-5, C-6 (Remaining aromatic carbons) |

| ~56.0 | -OCH₃ (Methoxy carbons) |

| ~23.0 | -CH₂CN (Methylene carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 3,4-Dimethoxyphenylacetonitrile sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-3050 | C-H stretch | Aromatic and Aliphatic C-H |

| ~2250 | C≡N stretch | Nitrile |

| ~1600, ~1520, ~1460 | C=C stretch | Aromatic ring |

| ~1250, ~1020 | C-O stretch | Aryl ether |

The sharp, intense peak around 2250 cm⁻¹ is highly characteristic of the nitrile functional group and serves as a key diagnostic feature in the IR spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 162 | [M - CH₃]⁺ |

| 136 | [M - CH₂CN]⁺ |

The molecular ion peak at m/z 177 confirms the molecular weight of 3,4-Dimethoxyphenylacetonitrile.[4][5]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of 3,4-Dimethoxyphenylacetonitrile in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Expected UV-Vis Absorption Maxima (λmax): The UV-Vis spectrum of 3,4-Dimethoxyphenylacetonitrile is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed, one around 230 nm and another, broader band around 280 nm, corresponding to π → π* electronic transitions.

Conclusion

The spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile is a critical component of its use in pharmaceutical research and development. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, scientists can unequivocally confirm its structure, assess its purity, and ensure the quality and consistency of this vital synthetic intermediate. The data and protocols presented in this guide provide a solid foundation for the robust characterization of 3,4-Dimethoxyphenylacetonitrile, thereby supporting the advancement of drug discovery and manufacturing.

References

-

SpectraBase. (3,4-Dimethoxyphenyl)acetonitrile - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727. Retrieved from [Link]

-

J-Stage. (1971). A New Synthesis of 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline and Related Compounds. Chemical and Pharmaceutical Bulletin, 19(7), 1373-1380. Retrieved from [Link]

-

NIST. Benzeneacetonitrile, 3,4-dimethoxy-. Retrieved from [Link]

- Google Patents. EP0211271A1 - Process for the preparation of veratryl cyanide.

- Google Patents. US4661610A - Preparation of veratryl cyanide.

- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

OI Analytical. (2009). An Overview and Comparison of Methods for Cyanide Analysis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | Benchchem [benchchem.com]

- 3. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzeneacetonitrile, 3,4-dimethoxy- [webbook.nist.gov]

- 6. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3,4-Dimethoxyphenylacetonitrile, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 9. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

Unlocking the Versatility of Pyrrole: A Technical Guide to its Novel Derivatives in Drug Discovery, Biosensing, and Catalysis

For Immediate Release

A comprehensive technical guide released today details the burgeoning potential of novel pyrrole derivatives across diverse scientific fields. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms, and applications of these versatile heterocyclic compounds in anticancer therapies, advanced biosensing technologies, and efficient catalysis.

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2] The versatility of the pyrrole core allows for extensive functionalization, leading to a wide spectrum of biological activities and material properties.[3] This guide delves into three key areas where novel pyrrole derivatives are making a significant impact.

Part 1: Pyrrole Derivatives in Oncology: Targeting Microtubules

The development of new anticancer agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds.[4][5] Many of these derivatives exert their anticancer effects by targeting fundamental cellular processes, such as cell division.[6]

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization, the process of microtubule formation, can arrest cancer cells in mitosis, leading to programmed cell death (apoptosis).[7]

A notable class of pyrrole-based anticancer agents is the 3-aroyl-1-arylpyrroles (ARAPs). These compounds have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6][8] This interaction prevents the assembly of tubulin dimers into microtubules, effectively halting the cell cycle and inducing apoptosis in cancer cells.[7]

Featured Derivative: A 3-Aroyl-1-Arylpyrrole Analog

To illustrate the therapeutic potential of this class of compounds, this guide focuses on a representative 3-aroyl-1-arylpyrrole derivative with a 3,4,5-trimethoxyphenyl moiety, a group known to be important for tubulin inhibition.

Synthesis of a 3-Aroyl-1-Arylpyrrole Analog

The synthesis of these derivatives can be achieved through various established methods, including the Paal-Knorr pyrrole synthesis.[9] A general synthetic approach is outlined below:

- Step 1: Synthesis of the 1,4-dicarbonyl intermediate. This can be achieved through a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative to form a chalcone, which is then converted to the 1,4-dicarbonyl compound.

- Step 2: Paal-Knorr condensation. The 1,4-dicarbonyl intermediate is then reacted with an aniline derivative in the presence of an acid catalyst to yield the desired 1-aryl-pyrrole.

- Step 3: Acylation of the pyrrole ring. The final step involves the Friedel-Crafts acylation of the pyrrole at the 3-position with a substituted benzoyl chloride, such as 3,4,5-trimethoxybenzoyl chloride, to yield the final 3-aroyl-1-arylpyrrole.

Mechanism of Action: Inhibition of Tubulin Polymerization

The 3-aroyl-1-arylpyrrole derivative binds to the colchicine site on β-tubulin, a pocket that is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the subsequent activation of the apoptotic cascade.

Caption: Mechanism of action of 3-aroyl-1-arylpyrrole derivatives.

Experimental Evaluation: In Vitro Tubulin Polymerization Assay

The inhibitory effect of a novel pyrrole derivative on tubulin polymerization can be quantified using an in vitro assay that monitors the increase in turbidity as purified tubulin polymerizes into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay [4][10][11]

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL.

-

Prepare a 10 mM stock solution of GTP in GTB. Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., colchicine) in GTB. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compound dilutions to the wells.

-

Initiate the polymerization by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration of the test compound.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).

-

Quantitative Data for Representative Pyrrole-Based Tubulin Inhibitors

| Compound Class | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |

| 3-Aroyl-1-arylpyrrole | MCF-7 (Breast) | 9.6 nM | 0.19 µM | [12] |

| Pyrrole-based Carboxamide | HCC1806 (Breast) | <25 µM | Strong Inhibition | [7] |

| Pyrrol-2-one derivative | - | - | 3.03 µM | [13] |

Part 2: Polypyrrole in Biosensor Technology: A Conductive Matrix for Enhanced Detection

Conducting polymers have revolutionized the field of biosensors by providing a versatile platform for the immobilization of biological recognition elements and facilitating efficient signal transduction.[14] Among these, polypyrrole (PPy) is particularly attractive due to its high electrical conductivity, environmental stability, biocompatibility, and ease of synthesis through electrochemical polymerization.[15]

The electrochemical polymerization of pyrrole allows for the direct entrapment of biomolecules, such as enzymes, onto an electrode surface, creating a stable and highly active biosensor.[1] Furthermore, the incorporation of nanomaterials, such as gold nanoparticles (AuNPs), into the polypyrrole matrix can significantly enhance the biosensor's performance by increasing the surface area and improving electron transfer kinetics.[6][16]

Featured Application: An Amperometric Glucose Biosensor

To illustrate the practical application of polypyrrole in biosensing, this guide details the fabrication and operation of an amperometric glucose biosensor based on a polypyrrole-gold nanoparticle composite matrix for the entrapment of glucose oxidase (GOx).

Fabrication of a Polypyrrole-Gold Nanoparticle Glucose Biosensor

The biosensor is fabricated through a one-step electrochemical deposition process.

Protocol: Electrochemical Synthesis of PPy-AuNP-GOx Biosensor [2][17]

-

Electrolyte Preparation:

-

Prepare an aqueous solution containing the pyrrole monomer (e.g., 0.1 M), a supporting electrolyte (e.g., 0.1 M KCl), glucose oxidase (e.g., 5 mg/mL), and a colloidal gold nanoparticle solution.

-

-

Electrochemical Polymerization:

-

Use a three-electrode electrochemical cell with a platinum or glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Immerse the electrodes in the electrolyte solution.

-

Apply a constant potential (e.g., +0.7 V vs. SCE) or cycle the potential between a set range (e.g., -0.2 V to +0.8 V) for a specific duration or number of cycles to deposit the PPy-AuNP-GOx composite film onto the working electrode.

-

After polymerization, rinse the electrode with distilled water to remove any non-adherent material.

-

Mechanism of Detection: Amperometric Sensing of Glucose

The entrapped glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The polypyrrole matrix acts as a conductive support, facilitating the transfer of electrons generated during the electrochemical oxidation of the produced hydrogen peroxide at the electrode surface. The resulting current is directly proportional to the glucose concentration in the sample.

Caption: Simplified Suzuki-Miyaura catalytic cycle with a pyrrole-pincer palladium catalyst.

Experimental Evaluation: Catalytic Performance in Suzuki-Miyaura Coupling

The efficiency of the pyrrole-based palladium pincer catalyst is evaluated by performing a Suzuki-Miyaura cross-coupling reaction and analyzing the product yield and catalyst turnover number (TON) and turnover frequency (TOF).

Protocol: Suzuki-Miyaura Cross-Coupling Reaction [8]

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide (e.g., bromobenzene), the arylboronic acid (e.g., phenylboronic acid), a base (e.g., K₂CO₃), and the pyrrole-pincer palladium catalyst in a suitable solvent (e.g., dioxane/water).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the inorganic salts.

-

Purify the product by column chromatography.

-

Determine the yield of the biaryl product.

-

Calculate the TON (moles of product / moles of catalyst) and TOF (TON / time) to assess the catalyst's efficiency.

-

Performance of a Representative Pyrrole-Pincer Palladium Catalyst

| Catalyst Loading (mol%) | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |

| 0.1 | Bromobenzene + Phenylboronic acid | 99 | 990 | >1000 | |

| 0.05-1 | Aryl halides + Phenylboronic acid | >90 | up to 1800 | - |

Conclusion

The novel derivatives of pyrrole represent a dynamic and rapidly evolving field of chemical science. Their inherent versatility, stemming from the unique properties of the pyrrole ring, has enabled their successful application in diverse and critical areas. In medicine, they offer a promising scaffold for the development of new anticancer therapies. In materials science, they form the basis of advanced biosensors with enhanced sensitivity and stability. In catalysis, they provide a platform for the design of highly efficient and robust catalysts for important organic transformations. This technical guide has provided a glimpse into the vast potential of these compounds, offering both a theoretical understanding and practical protocols for their synthesis and evaluation. As research in this area continues to expand, it is certain that novel pyrrole derivatives will play an increasingly important role in addressing key challenges in science and technology.

References

- Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine. MDPI. [Link]

- One step electrochemical synthesis of gold-nanoparticles–polypyrrole composite for application in catechin electrochemical biosensor. Analytical Methods (RSC Publishing). [Link]

- Electrochemical Synthesis of Polypyrrole, Reduced Graphene Oxide, and Gold Nanoparticles Composite and Its Application to Hydrogen Peroxide Biosensor. MDPI. [Link]

- Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. ResearchGate. [Link]

- One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System. NIH. [Link]

- Weinberg, S. "Synthesizing Bis(phosphino)pyrrole Ligands and Their Complexes". [Link]

- AMPEROMETRIC GLUCOSE BIOSENSOR BASED ON ELECTROPOLYMERIZED CARBON NANOTUBE/POLYPYRROLE COMPOSITE FILM. Revue Roumaine de Chimie. [Link]

- New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. [Link]

- Direct Knitting of Pincer Palladium Complexes into Hyper‐Crosslinked Polymers for Superior Catalytic Performance in Suzuki‐Miyaura Reactions. ResearchGate. [Link]

- Polypyrrole based amperometric glucose biosensors. ResearchGate. [Link]

- Development of an Amperometric Biosensor That Can Determine the Amount of Glucose in the Blood Using the Glucose Oxidase Enzyme: Preparation of Polyaniline-Polypyrrole-poly(sodium-4-styrenesulfonate) Film. AMiner. [Link]

- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

- (PDF) Amperometric glucose biosensor based on electropolymerized carbon nanotube/polypyrrole composite film. ResearchGate. [Link]

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

- Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. ResearchGate. [Link]

- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]

- 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. PMC. [Link]

- Comparative Study of Metal Oxide Nanoparticles for Enhanced Amperometric Glucose Detection in Real Samples Using a Polypyrrole-Based Biosensor. DergiPark. [Link]

- Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. PMC. [Link]

- Fabrication of glucose oxidase/polypyrrole biosensor by galvanostatic method in various pH aqueous solutions. PubMed. [Link]

- Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle. NIH. [Link]

- Iridium Complexes of a Bis(N-pyrrolyl)boryl/Bis(phosphine) PBP Pincer Ligand. PMC. [Link]

- Development of an Amperometric-Based Glucose Biosensor to Measure the Glucose Content of Fruit. PLOS One. [Link]

- New symmetrical N^N^N palladium(II) pincer complexes: synthesis, characterization and catalytic evaluation in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]-pincer-synthesis/e9c122171120427c5932a3930b8054045f2f8151)

- Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. CHIMIA. [Link]

- Synthesis of Pyrrole-Based PSiP Pincer Ligands and Their Palladium, Rhodium, and Platinum Complexes. The Royal Society of Chemistry. [Link]

- Design, Synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

- Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions (RSC Publishing). [Link]

- (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. [Link]

- Synthesis of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole... ResearchGate. [Link]

- 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. PubMed. [Link]

- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

- Full article: An amperometric biosensor for glucose detection from glucose oxidase immobilized in polyaniline–polyvinylsulfonate–potassium ferricyanide film. Taylor & Francis Online. [Link]

- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]

- Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC - NIH. [Link]

- Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. NIH. [Link]

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

- Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Development of polypyrrole (nano)structures decorated with gold nanoparticles toward immunosensing for COVID-19 serological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One step electrochemical synthesis of gold-nanoparticles–polypyrrole composite for application in catechin electrochemical biosensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. aminer.org [aminer.org]

- 15. Bulletin of Biotechnology » Submission » Comparative Study of Metal Oxide Nanoparticles for Enhanced Amperometric Glucose Detection in Real Samples Using a Polypyrrole-Based Biosensor [dergipark.org.tr]

- 16. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mjcce.org.mk [mjcce.org.mk]

Exploratory reactions of 3-Acetyl-2,4-dimethylpyrrole

An In-depth Technical Guide to the Exploratory Reactions of 3-Acetyl-2,4-dimethylpyrrole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, its chemical behavior is governed by the interplay of electron-donating and electron-withdrawing groups attached to the electron-rich pyrrole nucleus. This document delineates the core principles of its reactivity, focusing on regioselectivity in electrophilic substitutions, condensation reactions, and functional group transformations such as oxidation and reduction. By synthesizing mechanistic insights with field-proven protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in novel synthetic applications.

Introduction: The Molecular Profile of this compound

This compound is a polysubstituted pyrrole that serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and conductive polymers.[1] Its structure features a five-membered aromatic pyrrole ring functionalized with two activating methyl groups and one deactivating acetyl group, creating a unique electronic environment that dictates its synthetic utility.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is paramount for its application in experimental design. Key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Appearance | White to light yellow/orange crystalline powder | [1][2] |

| Melting Point | 136 - 140 °C | [1][4][5] |

| Boiling Point | 173 °C @ 12 mmHg | [1][5] |

| Purity (Typical) | >98.0% (GC) | [1][2] |

| CAS Number | 2386-25-6 | [1][2][3] |

Synthesis Overview

The synthesis of polysubstituted pyrroles like this compound is most classically achieved via the Knorr pyrrole synthesis or related condensation reactions. The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester. For this specific molecule, precursors such as tert-butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate can be utilized, followed by decarboxylation.[5] The general logic of condensing activated carbonyl compounds with amines remains a cornerstone of its production.[6]

Caption: Generalized workflow for Knorr pyrrole synthesis.

Core Reactivity: A Tale of Three Substituents

The exploratory reactions of this compound are dictated by the electronic properties of its substituents. The pyrrole ring itself is a π-excessive aromatic system, making it inherently nucleophilic and highly susceptible to electrophilic attack.[7][8]

-